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SSR128129E (SSR) is a novel, extracellularly-acting, small-molecule allosteric inhibitor of Fibroblast

Growth Factor Receptor (FGFR) signaling [1] [2] [3]. The tables below summarize its core characteristics

and compare it with other FGFR inhibitors.

Table 1: Profile of SSR128129E

Feature Description

Mechanism of Action Allosteric, extracellular FGFR blocker (Type III inhibitor) [1] [2] [3].

Binding Site Extracellular domain of FGFR; does not compete with FGF ligand [2] [3].

Primary Effect Inhibits FGF-induced FGFR internalization and downstream signaling [2] [3].

Key Preclinical Finding Acts as a radiosensitizer in human glioblastoma models [1].

Table 2: Comparison with Other FGFR Inhibitors

Inhibitor Name Binding Type / Features Key Targets (IC50)
Clinical Status
(Example)

SSR128129E Allosteric (Type III),
Extracellular, Non-ATP-

competitive [2] [3]

Pan-FGFR blocker [1] Preclinical
research
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Inhibitor Name Binding Type / Features Key Targets (IC50)
Clinical Status
(Example)

Erdafitinib (JNJ-
42756493)

Reversible, Type I, ATP-

competitive [4]

FGFR1: 1.2 nM; FGFR2: 2.5

nM; FGFR3: 3.0 nM; FGFR4:
5.7 nM [4]

FDA-approved

[4]

AZD4547 Reversible, Type I, ATP-
competitive [4]

FGFR1: 0.2 nM; FGFR2: 2.5
nM; FGFR3: 1.8 nM; FGFR4:

165 nM [4]

Phase I/II trials
[4]

Ly2874455 Reversible, Type I, ATP-

competitive [4]

FGFR1: 2.8 nM; FGFR2: 2.6

nM; FGFR3: 6.4 nM; FGFR4:
6 nM [4]

Phase I trials [4]

Detailed Experimental Data & Protocols

The preclinical validation of SSR128129E involved a series of rigorous in vitro and in vivo experiments,

primarily investigating its potential as a radiosensitizer for glioblastoma (GBM) treatment [1].

Table 3: Key Preclinical Efficacy Data for SSR128129E

Experiment Model Treatment Groups Key Results / Outcome

In Vitro Clonogenic
Assay (U87, U251,

SF763, SF767 GBM cells)
[1]

Radiation alone vs.
Radiation + 0.1 µM

SSR [1]

Significant reduction in cell survival post-irradiation
in radioresistant cells (U87, SF763). Sensitizer

Enhancement Ratio (SER) at 10% survival: 1.5 for
U87 cells [1].

| In Vivo Orthotopic Xenograft (Mice with U87 GBM cells) [1] | 1. Control 2. SSR alone (50 mg/kg) 3.

Radiation alone (2 x 2.5 Gy) 4. SSR + Radiation [1] | SSR + Radiation significantly increased neurological

sign-free survival vs. all other groups (p=0.008 vs. control; p=0.03 vs. radiation alone). No weight loss or

apparent toxicity [1]. | | Hypoxia Modulation In Vitro (U87 cells) [1] | Hypoxic conditions with/without

SSR [1] | Reduced HIF-1α expression under hypoxia [1]. |
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Detailed Experimental Methodologies

Cell Culture and Treatment:

Cell Lines: Human glioblastoma lines (U87, U251, SF763, SF767) were maintained as

monolayers in DMEM medium with 10% Fetal Calf Serum (FCS) [1].
Drug Treatment: Cells were treated with 0.1 µM SSR128129E prior to irradiation. This

concentration was determined to be non-cytotoxic and not affect cell growth on its own [1].

Clonogenic Survival Assay:

After treatment with SSR and/or radiation, cells were harvested and seeded at low density for

colony formation [1].
Colonies were fixed, stained, and counted after a suitable incubation period. Cell survival

curves were plotted, and the Sensitizer Enhancement Ratio (SER) was calculated to quantify
the radiosensitizing effect [1].

In Vivo Efficacy Study:

Model: Mice with orthotopically implanted U87 glioblastoma cells [1].
Dosing: Mice were treated with SSR128129E (50 mg/kg) or vehicle one hour before each local

irradiation dose (2.5 Gy). This was performed twice [1].
Endpoint: Survival was monitored, with a focus on the appearance of neurological signs

indicating tumor progression [1].

Mechanism of Action Studies:

The allosteric mechanism and binding to the extracellular FGFR domain were confirmed using

crystallography, nuclear magnetic resonance (NMR), and molecular dynamics
simulations [2] [3]. These studies showed that SSR induces a conformational change in the

extracellular domain, preventing receptor internalization without competing with FGF for binding
[2] [3].

Mechanism of Action and Experimental Workflow

The unique value of SSR128129E lies in its allosteric mechanism, which is illustrated below alongside a

summary of the key experimental workflow.
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Mechanism of SSR128129E as an Allosteric FGFR Blocker
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Preclinical Validation Workflow for SSR128129E
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Key Differentiators and Research Implications

SSR128129E represents a distinct class of FGFR inhibitor with several key differentiators:

Overcoming Radioresistance: Its primary validated preclinical application is as a radiosensitizer,
directly addressing the major challenge of radioresistance in cancers like glioblastoma [1].
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Unique Allosteric Mechanism: As an extracellular, non-ATP-competitive inhibitor, SSR128129E
avoids issues common to ATP-competitive drugs. This mechanism offers a potential path to
overcoming drug resistance caused by mutations in the kinase domain [2] [3] [5].

Favorable Preclinical Safety: The in vivo studies reported no significant weight loss or apparent
toxicity at efficacious doses when combined with radiation, suggesting a potentially wide therapeutic

window [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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